molecular formula C12H22N8O2 B3254841 H-Arg-His-NH2 CAS No. 244765-93-3

H-Arg-His-NH2

Cat. No.: B3254841
CAS No.: 244765-93-3
M. Wt: 310.36 g/mol
InChI Key: VORFWIJIZLIOII-IUCAKERBSA-N
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Description

Biochemical Analysis

Biochemical Properties

H-Arg-His-NH2 interacts with various enzymes, proteins, and other biomolecules. For instance, it can be recognized by certain amino acid transporters, which mediate its uptake into cells . The nature of these interactions is largely dependent on the chemical properties of arginine and histidine, the constituent amino acids of this compound .

Cellular Effects

This compound influences cell function in several ways. It has been suggested to play a role in protein synthesis, nutrient sensing, and anti-inflammatory responses . Additionally, it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For example, it can bind to certain enzymes, potentially influencing their activity . Changes in gene expression may also occur as a result of this compound’s interactions with cellular machinery .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its influence on cell function may vary depending on the duration of exposure

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, certain effects may only become apparent at specific dosage thresholds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues through the action of specific transporters . It may interact with binding proteins that influence its localization or accumulation within cells.

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-His-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (histidine) to a solid resin. The N-terminal amino acid (arginine) is then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of large-scale HPLC systems ensures the purity of the final product, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

H-Arg-His-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Arg-His-NH2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    H-Arg-His-OH: Similar to H-Arg-His-NH2 but lacks the amidation at the C-terminus.

    H-Arg-Gly-NH2: Contains glycine instead of histidine.

    H-Lys-His-NH2: Contains lysine instead of arginine .

Uniqueness

This compound is unique due to the presence of both arginine and histidine, which allows it to participate in a wide range of interactions and reactions. The amidation at the C-terminus also enhances its stability and bioactivity compared to non-amidated peptides .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORFWIJIZLIOII-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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